7-(2-Hydroxypropyl)guanine
Overview
Description
7-(2-Hydroxypropyl)guanine is a compound with the molecular formula C8H11N5O2 and a molecular weight of 209.21 . It is used in cancer research and is classified under carcinogens .
Synthesis Analysis
Propylene oxide (PO), a high-volume chemical intermediate, reacts with DNA to form mainly N7-(2-hydroxypropyl)guanine (7-HPG). The exposure-dependent accumulation of 7-HPG in nasal respiratory epithelium (NRE), lung, and liver was determined in male F344 rats exposed to PO by the inhalation route .Molecular Structure Analysis
The molecular structure of 7-(2-Hydroxypropyl)guanine is represented by the formula C8H11N5O2 . The average mass is 209.205 Da and the monoisotopic mass is 209.091278 Da .Chemical Reactions Analysis
Propylene oxide reacts with DNA to form mainly N7-(2-hydroxypropyl)guanine (7-HPG). The exposure-dependent accumulation of 7-HPG in nasal respiratory epithelium (NRE), lung, and liver was determined in male F344 rats exposed to PO by the inhalation route .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-(2-Hydroxypropyl)guanine include a molecular formula of C8H11N5O2 and a molecular weight of 209.21 .Scientific Research Applications
DNA Adduct Formation and Measurement
7-(2-Hydroxypropyl)guanine plays a significant role in the study of DNA adducts, particularly as a marker of exposure to various chemicals. In a study by Novák et al. (2004), two synthetic routes were presented for creating compounds related to 7-(2-Hydroxypropyl)guanine, useful in marking exposure to styrene, a chemical used in the manufacturing of plastic products (Novák, Linhart, & Dvorˇáková, 2004). Additionally, Segerbäck et al. (1998) demonstrated the use of 7-(2-Hydroxypropyl)guanine for quantifying DNA adducts in different organs, offering insight into tissue-specific exposure to propylene oxide, a potential carcinogen (Segerbäck et al., 1998).
Applications in Chemical Exposure and Toxicology
The compound's relevance extends to toxicology and exposure analysis. Walker et al. (1992) researched the formation and persistence of 7-(2-hydroxyethyl)guanine in DNA following repeated exposures to ethylene oxide, a structurally similar compound, highlighting its application in molecular dosimetry of toxic exposures (Walker et al., 1992). Ríos-Blanco et al. (2000) further explored its accumulation in tissues of rats exposed to propylene oxide, emphasizing its significance in understanding carcinogenesis at the molecular level (Ríos-Blanco et al., 2000).
Antiprotozoal Research and Hybridization Experiments
In antiprotozoal research, Piper et al. (1980) synthesized derivatives of 7-substituted guanines, including 7-(2-Hydroxypropyl)guanine, to explore their potential as inhibitors of hypoxanthine-guanine phosphoribosyltransferase, a key enzyme in malarial parasites (Piper, Laseter, & Montgomery, 1980). Tchen et al. (1984) modified nucleic acids with compounds including 7-(2-Hydroxypropyl)guanine for use in hybridization experiments, demonstrating its utility in bioanalytical chemistry (Tchen, Fuchs, Sage, & Leng, 1984).
Electroanalytical Detection and Disease Biomarker Research
Sanjuán et al. (2016) explored the use of boron-doped diamond electrodes for the electroanalytical detection of 7-methylguanine, a related compound, in urine samples, indicating the potential for detecting DNA modifications in clinical diagnostics (Sanjuán et al., 2016). Thomas et al. (2013) developed methods to detect trace amounts of 7-methyl guanine in biological samples, including those from Huntington's disease patients, underscoring the significance of guanine modifications in understanding neurodegenerative diseases (Thomas et al., 2013).
Mechanism of Action
properties
IUPAC Name |
2-amino-7-(2-hydroxypropyl)-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O2/c1-4(14)2-13-3-10-6-5(13)7(15)12-8(9)11-6/h3-4,14H,2H2,1H3,(H3,9,11,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWVMKYNORDKGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)NC(=N2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971677 | |
Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Hydroxypropyl)guanine | |
CAS RN |
56247-84-8 | |
Record name | 2-Amino-1,7-dihydro-7-(2-hydroxypropyl)-6H-purin-6-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56247-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N7-(2-Hydroxypropyl)guanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056247848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(2-Hydroxypropyl)-2-imino-3,7-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70971677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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